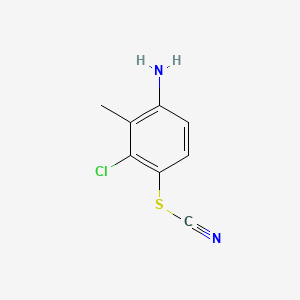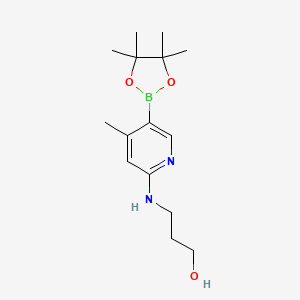
(2S)-2-(1H-tetrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(1H-tetrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1212174-51-0. It has a molecular weight of 142.12 and its IUPAC name is (2S)-2-(1H-tetraazol-1-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for “(2S)-2-(1H-tetrazol-1-yl)propanoic acid” is 1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10)/t3-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Tetrazole Moiety in Medicinal Chemistry
The tetrazole moiety, to which (2S)-2-(1H-tetrazol-1-yl)propanoic acid belongs, is increasingly popular in medicinal chemistry due to its broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazole acts as a bioisostere for the carboxylic acid group, replacing the carboxyl group in drugs to enhance lipophilicity, bioavailability, and to mitigate side effects. This heterocyclic moiety is pivotal in the development of new drugs, given its significant biological, pharmaceutical, and clinical applications (Patowary, Deka, & Bharali, 2021).
Neuroprotective Properties
YM872, structurally related to tetrazole derivatives, exemplifies the neuroprotective potential of such compounds. As a selective, potent, and highly water-soluble AMPA receptor antagonist, YM872 has demonstrated significant neuroprotection in models of focal cerebral ischemia. This underscores the therapeutic potential of tetrazole-containing compounds, like (2S)-2-(1H-tetrazol-1-yl)propanoic acid, in the treatment of acute stroke and possibly other neurodegenerative conditions (Takahashi et al., 2006).
Energetic Material Research
Tetrazole energetic metal complexes (TEMCs), leveraging tetrazole ligands, are gaining attention for their excellent performance and unique structural characteristics. Research into TEMCs highlights the potential of tetrazole derivatives in creating materials with desirable explosive and energetic properties. This area of study points to the versatility of tetrazole compounds in applications beyond medicinal chemistry, into the realm of materials science (Li Yin-chuan, 2011).
Antiviral Applications
Tetrazole-based compounds, including those structurally related to (2S)-2-(1H-tetrazol-1-yl)propanoic acid, show promising antiviral activities against a variety of viruses, including influenza, HIV, and HCV. This highlights the potential of tetrazole scaffolds in the development of new antiviral agents, offering a new avenue for therapeutic intervention against viral infections (Yogesh & Srivastava, 2021).
Propriétés
IUPAC Name |
(2S)-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPVPQCMQGGHT-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
1212174-51-0 |
Source


|
| Record name | (2S)-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
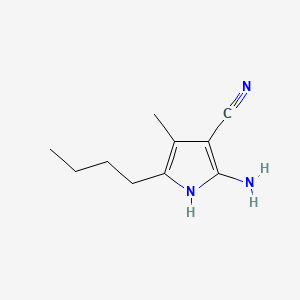

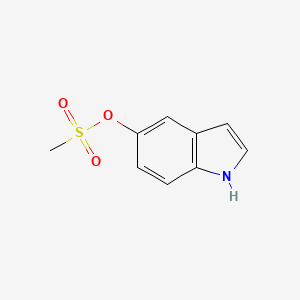
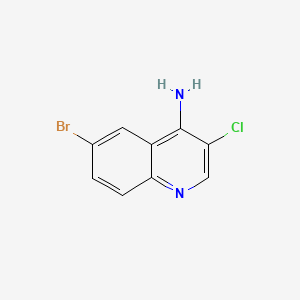
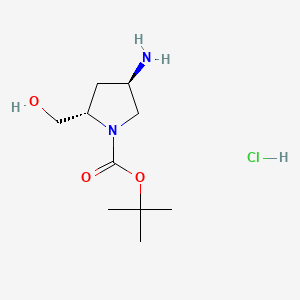
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)

